molecular formula C23H16N2O4 B2666713 3-(furan-2-ylmethyl)-2-(o-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 896855-33-7

3-(furan-2-ylmethyl)-2-(o-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No.: B2666713
CAS No.: 896855-33-7
M. Wt: 384.391
InChI Key: NHSKRTGLFBAERR-UHFFFAOYSA-N
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Description

3-(furan-2-ylmethyl)-2-(o-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a complex organic compound that belongs to the class of chromeno[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of furan and tolyl groups in its structure suggests that it may exhibit unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(furan-2-ylmethyl)-2-(o-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step organic reactions. One possible synthetic route could start with the condensation of a furan-2-ylmethyl ketone with an o-tolyl aldehyde in the presence of a base to form an intermediate. This intermediate can then undergo cyclization with a suitable pyrimidine derivative under acidic or basic conditions to yield the final product. The reaction conditions, such as temperature, solvent, and catalysts, can significantly influence the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This may involve the use of continuous flow reactors, green chemistry principles, and efficient purification techniques to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

3-(furan-2-ylmethyl)-2-(o-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives, which may exhibit different biological activities.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the compound may produce dihydro derivatives. Substitution reactions can lead to a wide range of substituted products with different functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: As a probe for studying biological processes and as a potential lead compound for drug discovery.

    Medicine: As a candidate for the development of new therapeutic agents, particularly for diseases where chromeno[2,3-d]pyrimidines have shown efficacy.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-(furan-2-ylmethyl)-2-(o-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is likely to involve interactions with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses. The exact pathways and molecular targets involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(furan-2-ylmethyl)-2-(o-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione include other chromeno[2,3-d]pyrimidines with different substituents, such as:

  • 3-(furan-2-ylmethyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione
  • 3-(furan-2-ylmethyl)-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
  • 3-(furan-2-ylmethyl)-2-(m-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical properties and biological activities compared to other similar compounds. The presence of both furan and o-tolyl groups in its structure may result in unique reactivity and interactions with molecular targets.

Biological Activity

3-(Furan-2-ylmethyl)-2-(o-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a heterocyclic compound belonging to the chromeno-pyrimidine derivatives. These compounds are recognized for their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. Understanding the biological activity of this specific compound is crucial for its potential applications in medicinal chemistry.

Chemical Structure

The molecular formula of this compound is C18H16N2O3C_{18}H_{16}N_2O_3. The structure features a chromeno-pyrimidine core with furan and tolyl substituents that may influence its biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of chromeno-pyrimidine derivatives. For instance, compounds similar to this compound have been shown to exhibit significant cytotoxic effects against various cancer cell lines. A notable study reported that derivatives with similar structural motifs inhibited cell proliferation in breast cancer and lung cancer models, demonstrating IC50 values in the low micromolar range .

Table 1: Anticancer Activity of Chromeno-Pyrimidine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMDA-MB-231 (Breast)12.5eEF-2K inhibition
Compound BA549 (Lung)15.0Apoptosis induction
This compoundHeLa (Cervical)TBDTBD

Anti-inflammatory Activity

The anti-inflammatory effects of chromeno-pyrimidine derivatives have also been explored. Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines in vitro. For example, a related derivative significantly reduced TNF-alpha and IL-6 levels in macrophage cultures .

Table 2: Anti-inflammatory Activity

CompoundCytokine Inhibition (%)Concentration (µM)
Compound CTNF-alpha: 70%10
Compound DIL-6: 65%10
This compoundTBDTBD

Antimicrobial Activity

The antimicrobial properties of chromeno-pyrimidine derivatives are also noteworthy. Studies have shown that certain derivatives exhibit activity against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .

Table 3: Antimicrobial Activity

CompoundMicroorganismZone of Inhibition (mm)
Compound EE. coli15
Compound FS. aureus18
This compoundTBD

Case Studies

  • Antitumor Study : A recent investigation evaluated the efficacy of various chromeno-pyrimidine derivatives against multiple cancer cell lines. The study found that structural modifications significantly influenced their anticancer activity.
  • Inflammation Model : In a murine model of inflammation, compounds resembling this compound were administered to assess their impact on inflammatory markers.

Properties

IUPAC Name

3-(furan-2-ylmethyl)-2-(2-methylphenyl)chromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O4/c1-14-7-2-3-9-16(14)21-24-22-19(20(26)17-10-4-5-11-18(17)29-22)23(27)25(21)13-15-8-6-12-28-15/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHSKRTGLFBAERR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC3=C(C(=O)C4=CC=CC=C4O3)C(=O)N2CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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